Zolunicant

nicotinic acetylcholine receptor α3β4 antagonist SAR

Investigators studying α3β4 nAChR-mediated addiction pathways face a critical barrier: ibogaine-based probes carry severe hERG liability (IC50 ~4 µM) and Purkinje cell toxicity, precluding chronic dosing. Zolunicant (18-MC, CAS 308123-60-6) resolves this with a clean selectivity profile and >12-fold cardiac safety margin, supported by completed Phase 1 clinical data. • α3β4 selective antagonist: IC50 6.8 µM; negligible NMDA, SERT, σ2, Na⁺ channel binding • hERG IC50 >50 µM vs ibogaine (3.53-4.09 µM)-no Purkinje degeneration or tremor at therapeutic doses • Completed Phase 1 safety & PK (NCT04292197); IND filed 2014 • Custom synthesis available; bulk quantities supported with global shipping

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
CAS No. 308123-60-6
Cat. No. B1663951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZolunicant
CAS308123-60-6
Synonyms18-Methoxycoronaridine;  18 Methoxycoronaridine;  18Methoxycoronaridine;  18-MC;  18 MC;  18MC
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCOCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m1/s1
InChIKeyDTJQBBHYRQYDEG-SVBQBFEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





18-Methoxycoronaridine (18-MC, Zolunicant): A Synthetic Ibogaine Analog with Differentiated Receptor Selectivity and Cardiac Safety Profile


18-Methoxycoronaridine (18-MC, developmental code MM-110, INN zolunicant) is a synthetic iboga alkaloid congener and selective antagonist at α3β4 nicotinic acetylcholine receptors [1]. Developed as a safer alternative to the natural alkaloid ibogaine, 18-MC retains broad-spectrum anti-addictive efficacy in preclinical models while demonstrating markedly reduced off-target binding and attenuated cardiac toxicity relative to its parent compound and major metabolite [2]. The compound has progressed to Phase 1 clinical evaluation for the treatment of substance use disorders, with completed safety and pharmacokinetic studies in healthy volunteers [3].

Why 18-Methoxycoronaridine Cannot Be Replaced by Generic Ibogaine or Noribogaine in Safety-Critical Research


Superficial structural similarity to ibogaine or its metabolite noribogaine masks critical pharmacodynamic and toxicological divergence that precludes interchangeability in research or therapeutic development. Unlike ibogaine, 18-MC lacks meaningful affinity at NMDA receptors, sigma-2 sites, sodium channels, and the serotonin transporter [1]. Most critically, 18-MC exhibits >12-fold lower hERG channel blockade (IC50 >50 µM) compared to ibogaine (IC50 3.53-4.09 µM) and noribogaine (IC50 2.86 µM), directly translating to reduced proarrhythmic liability [2]. Furthermore, 18-MC does not induce the cerebellar Purkinje cell degeneration or whole-body tremors observed with ibogaine at therapeutic doses [1]. These differences are not marginal—they define an entirely distinct safety and selectivity envelope that renders 18-MC uniquely suited for applications where ibogaine-class compounds would be contraindicated due to cardiotoxicity or neurotoxicity concerns.

Quantitative Differentiation of 18-Methoxycoronaridine: Comparative Potency, Selectivity, and Safety Data


α3β4 Nicotinic Receptor Potency: 18-MC vs. Ibogaine and Structurally Related Congeners

In functional assays measuring inhibition of (±)-epibatidine-induced Ca²⁺ influx in human embryonic muscle nicotinic acetylcholine receptors, 18-MC demonstrates significantly greater potency than its parent compound ibogaine and the congener catharanthine [1]. The IC50 of 18-MC (6.8±0.8 µM) is approximately 2.5-fold lower than that of ibogaine (17±3 µM) and 2.9-fold lower than (+)-catharanthine (20±1 µM), establishing a clear potency advantage within the iboga alkaloid class for this receptor target [1]. The most potent congener in this series, (±)-18-methylaminocoronaridine (IC50 5.9±0.3 µM), achieves only marginally improved potency relative to 18-MC while lacking the comprehensive toxicological evaluation available for 18-MC [1].

nicotinic acetylcholine receptor α3β4 antagonist SAR

hERG Channel Blockade: Quantitative Cardiac Safety Differentiation from Ibogaine and Noribogaine

Cardiotoxicity, including QT prolongation and torsades de pointes, has been a critical liability limiting the therapeutic development of ibogaine and its metabolite noribogaine [1]. Whole-cell patch clamp electrophysiology in HEK293 cells reveals that 18-MC exhibits minimal hERG channel blockade (IC50 >50 µM), contrasting starkly with ibogaine (IC50 3.53-4.09 µM) and noribogaine (IC50 2.86 µM) [1]. Despite similar hERG channel binding affinities (Ki range 0.71-3.89 µM across iboga alkaloids), the functional interaction of 18-MC with the hERG channel produces substantially less blockade, indicating a distinct binding mode or allosteric effect [1].

cardiac safety hERG QT prolongation ibogaine toxicity

Receptor Binding Selectivity: Narrower Off-Target Profile vs. Ibogaine

A comparative receptor profiling study revealed that while 18-MC and ibogaine share similar low micromolar affinities for κ-opioid receptors and α3β4 nicotinic receptors, 18-MC exhibits markedly reduced binding to a panel of off-target sites [1]. Specifically, 18-MC shows much lower affinities than ibogaine for NMDA receptors, sigma-2 receptors, voltage-gated sodium channels, and the serotonin transporter [1]. This narrower spectrum of molecular interactions, documented in the seminal comparative study by Glick et al., provides a mechanistic basis for the improved in vivo safety profile of 18-MC [1].

receptor binding off-target selectivity NMDA sigma receptor

Mechanistic Divergence from Noribogaine: GDNF Expression and Site of Action

In a direct comparison of mechanisms underlying ethanol self-administration reduction, 18-MC and noribogaine (the principal active metabolite of ibogaine) were found to operate through distinct molecular pathways and anatomical sites [1]. In SH-SY5Y neuroblastoma cells, noribogaine, like ibogaine, induced a robust increase in GDNF mRNA levels, whereas 18-MC did not [1]. When administered directly into the ventral tegmental area (VTA) of rats, noribogaine significantly decreased operant responding for ethanol, but intra-VTA 18-MC had no effect on ethanol self-administration [1]. These findings demonstrate that despite similar phenotypic anti-addictive outcomes, 18-MC and noribogaine engage fundamentally different neurobiological substrates, with 18-MC's actions likely mediated primarily via α3β4 nAChR antagonism rather than the GDNF pathway [1].

GDNF ventral tegmental area alcohol self-administration noribogaine

In Vivo Neurotoxicity and Behavioral Toxicity: Absence of Ibogaine-Class Adverse Effects

Direct in vivo comparison in rats reveals that 18-MC is devoid of the neurotoxic and physiological adverse effects that characterize ibogaine at behaviorally active doses [1]. At a dose of 40 mg/kg (effective for reducing drug self-administration), 18-MC produces no apparent toxicity, whereas ibogaine at equivalent doses induces whole-body tremors and, at higher doses (≥100 mg/kg), causes Purkinje cell degeneration in the cerebellum [1]. Additionally, high-dose ibogaine produces bradycardia; 18-MC does not affect heart rate [1]. In the same study, both compounds decreased extracellular dopamine in the nucleus accumbens, but only ibogaine increased serotonin levels and enhanced cocaine-induced dopamine release [1].

neurotoxicity cerebellar damage tremor bradycardia safety

Mitochondrial α3β4* nAChR Modulation: Potency and Pathway Selectivity vs. Catharanthine

In a study examining mitochondrial α3β4* nicotinic receptor function, 18-MC demonstrated superior potency and pathway selectivity compared to the structurally related noncompetitive antagonist (+)-catharanthine [1]. (±)-18-MC was more potent than (+)-catharanthine in decreasing cytochrome c release from isolated mitochondria, an effect mediated primarily through the Src-dependent pathway in wild-type mice mitochondria [1]. In contrast, (+)-catharanthine was much less potent and triggered multiple signaling pathways, suggesting engagement of multiple nAChR subtypes [1]. This study provides the first evidence that noncompetitive antagonists can induce mitochondrial α3β4* nAChR signaling, with 18-MC exhibiting a more defined and potent effect than catharanthine [1].

mitochondrial nAChR cytochrome c apoptosis catharanthine

High-Value Application Scenarios for 18-Methoxycoronaridine in Translational Research and Drug Development


Preclinical Addiction Research Requiring α3β4 nAChR Antagonism Without Cardiotoxicity

Investigators studying the role of α3β4 nicotinic receptors in drug reinforcement, withdrawal, and relapse can utilize 18-MC as a selective pharmacological probe with a well-characterized safety margin. Unlike mecamylamine (a non-selective nAChR antagonist) or ibogaine (which carries substantial off-target liabilities and hERG blockade), 18-MC provides clean α3β4 antagonism with IC50 6.8 µM and >12-fold lower hERG blockade than ibogaine [1][2]. This enables chronic dosing paradigms in rodent models that would be precluded by the tremors, Purkinje cell loss, and bradycardia associated with ibogaine [3].

Phase 1 Clinical Development of Addiction Therapeutics: Cardiac Safety Benchmarking

For pharmaceutical development programs targeting substance use disorders, 18-MC serves as the only iboga-derived clinical candidate with completed Phase 1 safety data (NCT04292197) [4]. Its hERG IC50 >50 µM provides a substantial cardiac safety margin relative to ibogaine (IC50 ~4 µM) and noribogaine (IC50 ~2.9 µM), making 18-MC the appropriate benchmark compound for evaluating next-generation α3β4 antagonists or iboga analogs where cardiac liability is a primary concern [2].

GDNF-Independent Investigation of Alcohol Use Disorder Mechanisms

Research programs focused on dissecting the neurotrophic factor pathways underlying alcohol consumption can employ 18-MC as a critical negative control. As demonstrated by Carnicella et al., 18-MC does not induce GDNF expression in SH-SY5Y cells and lacks efficacy when infused into the VTA, in direct contrast to noribogaine [5]. This property allows investigators to distinguish α3β4 nAChR-mediated effects from GDNF/VTA-dependent mechanisms in ethanol self-administration paradigms.

Mitochondrial nAChR Pharmacology and Apoptosis Research

Studies exploring the emerging field of mitochondrial nicotinic receptor signaling can utilize 18-MC as a potent and pathway-selective tool to modulate cytochrome c release via Src-dependent mechanisms [6]. Compared to (+)-catharanthine, which triggers multiple signaling pathways with lower potency, 18-MC offers a cleaner pharmacological intervention for isolating α3β4* nAChR-mediated effects on mitochondrial function and cellular apoptosis [6].

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